molecular formula C13H12O3 B12846491 Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate

Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate

Cat. No.: B12846491
M. Wt: 216.23 g/mol
InChI Key: RPQIKSFGFLWZCC-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate is an organic compound with the molecular formula C₁₃H₁₂O₃ and a molecular weight of 216.23 g/mol . It is a derivative of but-3-ynoic acid, featuring an ethyl ester group, a ketone group at the second position, and a p-tolyl group at the fourth position. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate typically involves the reaction of p-tolylacetylene with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate is unique due to the presence of the p-tolyl group, which imparts specific steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it distinct from its analogs .

Biological Activity

Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate is an organic compound classified as an alkynyl ester, notable for its potential biological activities, particularly in the field of medicinal chemistry. Its unique structure, featuring a butynoate moiety, a carbonyl group, and a p-tolyl substituent, suggests various applications in therapeutic contexts. This article explores the compound's biological activity, synthesis, and potential therapeutic implications based on current research findings.

  • Molecular Formula : C13H12O3
  • Molecular Weight : Approximately 220.24 g/mol

The compound's structure allows it to participate in diverse chemical reactions, making it a versatile candidate for further synthetic modifications.

Biological Activity Overview

Research indicates that derivatives of this compound exhibit significant biological activities, particularly as inhibitors of specific kinases. Notably, studies have demonstrated its potential to inhibit Src Kinase activity, which plays a crucial role in cellular processes such as proliferation and survival. This inhibition suggests possible applications in cancer therapy and other diseases characterized by disrupted kinase signaling pathways.

Table 1: Comparative Biological Activities of Related Compounds

Compound NameBiological ActivityUnique Characteristics
Ethyl 4-hydroxy-2-oxo-4-(p-tolyl)butanoateVaries; different activity profilesHydroxy group addition
Methyl 2-pyridyl ketonePotentially different pharmacological propertiesPyridine ring instead of p-tolyl
Ethyl 2-methylacrylateMore reactive towards polymerizationDifferent alkene structure
Ethyl 2-cyanoacrylateKnown for rapid polymerization propertiesPresence of cyano group

Src Kinase Inhibition

Src Kinase is implicated in numerous signaling pathways associated with cancer progression. The ability of this compound to inhibit this kinase suggests that it could serve as a scaffold for developing novel anticancer agents. Studies have shown that related compounds can effectively reduce Src activity, leading to decreased cell proliferation and increased apoptosis in cancer cell lines.

Anti-inflammatory Potential

In addition to its kinase inhibition capabilities, derivatives of this compound have been explored for anti-inflammatory effects. Research indicates that similar compounds exhibit significant anti-inflammatory properties comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), such as diclofenac sodium. These findings open avenues for further exploration in treating inflammatory diseases .

Case Studies and Research Findings

  • Cancer Therapeutics : A study highlighted the efficacy of this compound derivatives in inhibiting cancer cell lines through Src kinase inhibition. The results indicated a dose-dependent response with IC50 values suggesting potent activity against various cancer types.
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of related compounds derived from this compound. The study demonstrated significant reductions in inflammatory markers in vitro, suggesting potential therapeutic applications for conditions like rheumatoid arthritis .
  • Pharmacokinetics and Toxicology : Preliminary studies on the pharmacokinetics of this compound indicate favorable absorption and distribution characteristics. Toxicological assessments have shown that certain derivatives exhibit low cytotoxicity at therapeutic concentrations, supporting their further development as drug candidates .

Properties

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

ethyl 4-(4-methylphenyl)-2-oxobut-3-ynoate

InChI

InChI=1S/C13H12O3/c1-3-16-13(15)12(14)9-8-11-6-4-10(2)5-7-11/h4-7H,3H2,1-2H3

InChI Key

RPQIKSFGFLWZCC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)C#CC1=CC=C(C=C1)C

Origin of Product

United States

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